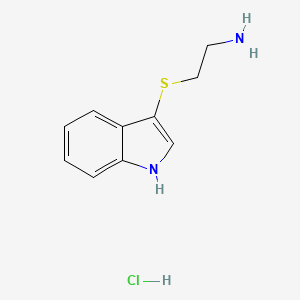

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride

Description

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S.ClH/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10;/h1-4,7,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXXRNUKFPTKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.

Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

Chemistry

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Oxindoles |

| Reduction | Lithium aluminum hydride, sodium borohydride | Indolines |

| Substitution | Halogens, nitrating agents | Substituted indoles |

These reactions highlight the compound's versatility in synthesizing more complex organic molecules.

Biology

Research indicates that indole derivatives, including 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, play crucial roles in cell signaling and may act as therapeutic agents. The compound's mechanism of action involves interactions with molecular targets such as receptors and enzymes, modulating their activity.

Medicine

The compound has shown promise in treating various diseases:

- Cancer : Studies have demonstrated its potential anticancer properties. For instance, derivatives similar to this compound exhibited significant growth inhibition in several cancer cell lines .

- Neurological Disorders : Research indicates neuroprotective effects in models of Alzheimer's disease, improving cognitive function and reducing neuroinflammation .

- Microbial Infections : The compound's structural similarities to other indole derivatives suggest potential applications as antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer activity of various indole derivatives. Compounds structurally related to 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride showed potent growth inhibition against multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .

Case Study 2: Neuroprotection

In an investigation focused on neuroprotection, the compound was tested in an animal model of Alzheimer's disease. Results indicated that treatment led to significant improvements in cognitive function compared to control groups .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For example, they may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is unique due to its specific structure, which includes a sulfanyl group attached to the indole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Biological Activity

2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, also known as 2-IEtSHCl, is a compound characterized by its unique structural features, which include an indole ring and a sulfanyl group. This article explores its biological activity based on recent research findings, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is C10H13ClN2S, with a molecular weight of approximately 228.74 g/mol. The presence of the hydrochloride group enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of 2-IEtSHCl is largely inferred from its structural components. The indole moiety is known for its role in numerous biological processes, including neurotransmission and mood regulation. Additionally, the thiol group may confer antioxidant properties and potential enzyme inhibition capabilities.

Potential Applications

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

- Anticancer Agents : Indole derivatives have shown promise in cancer treatment due to their ability to modulate cell signaling pathways.

- Neurological Disorders : The indole structure is associated with neurotransmitter activity, suggesting potential benefits in treating conditions like depression and anxiety.

- Antimicrobial Activity : Studies have indicated that indole-based compounds can exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

The mechanism of action for 2-IEtSHCl involves interactions with specific molecular targets:

- Receptor Binding : Indole derivatives can bind to various receptors, including serotonin receptors, influencing mood and behavior.

- Enzyme Inhibition : The sulfanyl group may enhance the compound's ability to inhibit enzymes involved in oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-IEtSHCl, a comparison with other indole derivatives is presented:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tryptamine | Indole + Ethylamine | Naturally occurring neurotransmitter; involved in mood regulation. |

| 5-Hydroxytryptamine (Serotonin) | Indole + Hydroxyethylamine | Key neurotransmitter; regulates mood, appetite, and sleep. |

| 2-(7-Methyl-1H-indol-3-yl)ethylamine hydrochloride | Methylated Indole | Similar indole structure; potential for similar biological activity. |

The combination of the indole ring with a sulfanyl group in 2-IEtSHCl may provide distinct biochemical properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the biological evaluation of indole derivatives:

- Antimicrobial Activity : A study demonstrated that certain indole derivatives exhibited high activity against S. aureus, with minimal inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA strains .

- PPAR Agonism : Research into indole-based derivatives has revealed their potential as agonists for peroxisome proliferator-activated receptors (PPAR), which are critical in lipid metabolism and have implications for conditions like nonalcoholic steatohepatitis (NASH) .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of indole derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, and what analytical techniques are used to confirm its purity and structure?

- Synthesis : The compound can be synthesized via nucleophilic substitution, where the thiol group of 1H-indole-3-thiol reacts with 2-chloroethylamine hydrochloride under basic conditions (e.g., using NaOH or Et₃N). Solvents like ethanol or THF are typically employed, with heating to 60–80°C for 6–12 hours .

- Characterization :

- Purity : HPLC with UV detection (λ = 280 nm, indole absorption) and TLC (silica gel, chloroform:methanol 9:1).

- Structure : H/C NMR (DMSO-d₆: δ 10.8 ppm for indole NH, δ 2.8–3.2 ppm for ethylamine protons), FT-IR (S–C stretch at 600–700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the key safety considerations and handling protocols for this compound in laboratory settings?

- Hazards : Acute oral toxicity (H301), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .

- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood. Avoid dust formation.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water. Seek medical attention .

Q. How should this compound be stored to ensure long-term stability, and what degradation products should be monitored?

- Storage : Under inert atmosphere (argon) at 2–8°C in airtight, light-resistant containers. Desiccants (silica gel) prevent hydrolysis .

- Degradation : Monitor for free indole-3-thiol (via TLC) and ethylamine hydrochloride (via chloride ion test). Oxidative degradation products (e.g., sulfoxides) may form under prolonged light exposure .

Advanced Research Questions

Q. How does the sulfanyl group in 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride influence its coordination chemistry with transition metals compared to oxygen or nitrogen analogs?

- The thioether group (S–C) acts as a soft Lewis base, favoring coordination with late transition metals (Pd(II), Pt(II)) over hard metals like Fe(III). Compared to oxygen analogs (ethers), it provides stronger σ-donation but weaker π-backbonding, stabilizing square-planar complexes. Nitrogen analogs (e.g., ethylamine) lack sulfur’s redox activity, limiting catalytic applications .

Q. What strategies can resolve discrepancies in biological activity data reported for this compound across different studies?

- Variables to Assess :

- Purity : Ensure ≥98% purity (via HPLC) to exclude by-products like unreacted indole-3-thiol .

- Assay Conditions : Buffer pH (thioethers are pH-sensitive), solvent polarity (DMSO vs. aqueous), and cell line variability (e.g., neuronal vs. cancer models).

- Control Experiments : Compare with structurally similar compounds (e.g., 2-(ethylthio)ethylamine HCl) to isolate sulfanyl-indole effects .

Q. What are the mechanistic implications of using this compound in the synthesis of bis(phosphino)amine ligands, and how do reaction conditions affect ligand efficacy?

- Mechanism : The ethylamine group enables Schiff base formation with aldehydes, while the sulfanyl group participates in metal coordination. For example, in Pd-catalyzed cross-coupling, ligand denticity (mono- vs. bidentate) depends on reaction temperature and solvent polarity .

- Optimization : Higher temperatures (80°C) favor chelate formation, but prolonged heating risks sulfur oxidation. Anhydrous conditions (THF, Na₂SO₄) improve yields by preventing hydrolysis of intermediate imines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.